Reduced CB1 Receptor Potency Compared to Tailed SCRAs
As a 'tail-less' precursor, AB-INACA exhibits significantly lower potency at the CB1 receptor compared to final, tailed synthetic cannabinoid products. A 2025 study directly quantified the in vitro CB1 activity of precursor mixtures and their final products. The study found that precursors like AB-INACA were much less potent than the final SCRAs, and that the concentration of the final SCRA in a mixture dictated the overall activity [1]. While specific EC50 values for AB-INACA were not reported in this study, the class-level inference is that its activity is on par with other tail-less precursors which are known to be weak agonists.
| Evidence Dimension | CB1 Receptor Potency |
|---|---|
| Target Compound Data | Weak agonist (precursor) |
| Comparator Or Baseline | Tailed SCRAs (e.g., ADB-BUTINACA, MDMB-4en-PINACA) |
| Quantified Difference | Substantially lower potency |
| Conditions | In vitro β-arrestin 2 recruitment and intracellular calcium release assays |
Why This Matters
This differentiates AB-INACA as a less active precursor and reference material, not a potent final product.
- [1] Monti, M. C., Rautio, T., Deventer, M. H., Schläpfer, M., Tveit, J., Krotulski, A. J., ... & Stove, C. P. (2025). Tail-less precursors in synthetic cannabinoid production: investigating a clandestine laboratory, seized samples, and CB1 activity. Archives of Toxicology, 99(9), 3641-3661. View Source
